molecular formula C15H20ClNO5S B4399372 Ethyl 1-(3-chloro-4-methoxyphenyl)sulfonylpiperidine-3-carboxylate

Ethyl 1-(3-chloro-4-methoxyphenyl)sulfonylpiperidine-3-carboxylate

Cat. No.: B4399372
M. Wt: 361.8 g/mol
InChI Key: DZUZZNNRQXYTJJ-UHFFFAOYSA-N
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Description

Ethyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate is a complex organic compound that features a combination of aromatic, sulfonyl, and piperidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-chloro-4-methoxyphenyl)sulfonylpiperidine-3-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 3-chloro-4-methoxyaniline to form the corresponding sulfonamide. This intermediate is then reacted with ethyl 3-piperidinecarboxylate under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(3-chloro-4-methoxyphenyl)sulfonylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may contribute to the compound’s binding affinity and specificity towards certain receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-2-piperidinecarboxylate
  • Ethyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate
  • Ethyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-5-piperidinecarboxylate

Uniqueness

Ethyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate is unique due to its specific substitution pattern on the piperidine ring, which may result in distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

ethyl 1-(3-chloro-4-methoxyphenyl)sulfonylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO5S/c1-3-22-15(18)11-5-4-8-17(10-11)23(19,20)12-6-7-14(21-2)13(16)9-12/h6-7,9,11H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUZZNNRQXYTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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